Lipophilicity Comparison: XLogP3-AA of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile vs. Chain-Length Analogs
Lipophilicity, as measured by calculated partition coefficient (LogP), is a critical determinant of passive membrane permeability. 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile has a computed XLogP3-AA value of 2.8 [1]. This positions it with moderate lipophilicity compared to its chain-length analogs. The shorter four-carbon analog 4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile has a lower computed XLogP of 2.1, while the longer seven-carbon analog 7-oxo-7-(4-trifluoromethylphenyl)heptanenitrile has a higher XLogP of 3.4 [2][3].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 4-oxo analog (XLogP = 2.1); 7-oxo analog (XLogP = 3.4) |
| Quantified Difference | 0.7 LogP units lower than 4-oxo analog; 0.6 LogP units lower than 7-oxo analog |
| Conditions | XLogP3-AA (PubChem) vs. XLogP (Chem960) |
Why This Matters
This moderate lipophilicity is often optimal for balancing membrane permeability with aqueous solubility, a key consideration in early-stage drug discovery.
- [1] PubChem. (2025). Computed Properties: 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile. CID 20358531. View Source
- [2] 960化工网. (n.d.). 4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile (CAS 898783-70-5). View Source
- [3] 960化工网. (n.d.). 7-OXO-7-(4-TRIFLUOROMETHYLPHENYL)HEPTANENITRILE (CAS 898783-72-7). View Source
